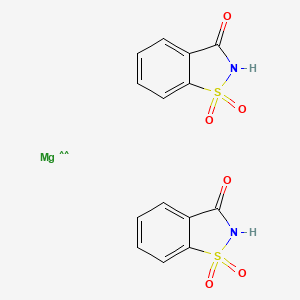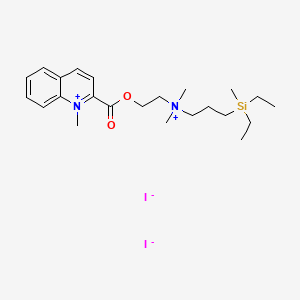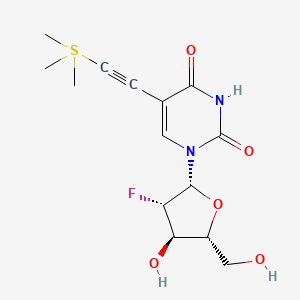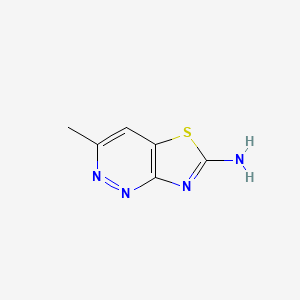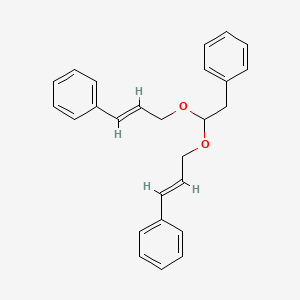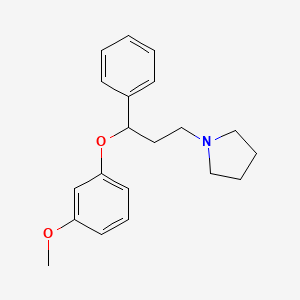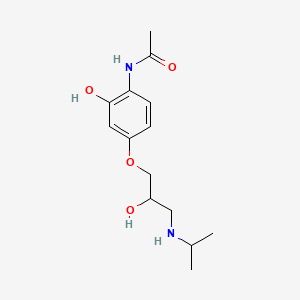
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and an isopropylamino group, making it a versatile molecule in both chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to maintain consistency and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological pathways, leading to effects like reduced heart rate and blood pressure. The hydroxy and amino groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: A beta-blocker with a similar structure but lacks the hydroxyphenyl group.
Propranolol: Another beta-blocker that differs in its aromatic ring structure and lacks the isopropylamino group.
Uniqueness
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is unique due to its dual hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Eigenschaften
CAS-Nummer |
27974-42-1 |
|---|---|
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N-[2-hydroxy-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)15-7-11(18)8-20-12-4-5-13(14(19)6-12)16-10(3)17/h4-6,9,11,15,18-19H,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
QPIMPVMWNQQKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC(=C(C=C1)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


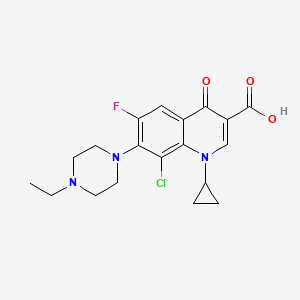


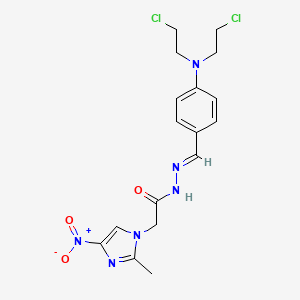
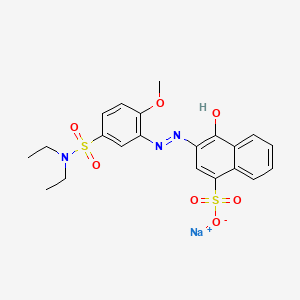
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
